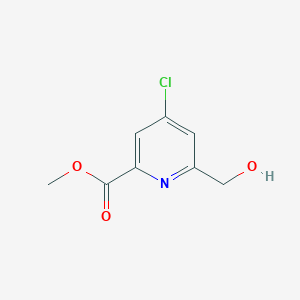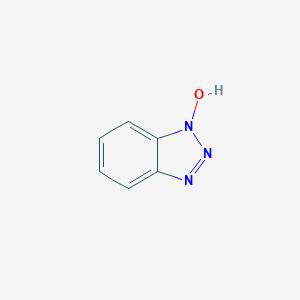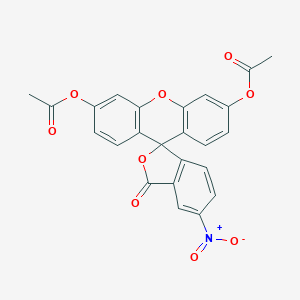
2-硝酸异山梨醇酯
描述
Isosorbide 2-nitrate is an organic nitrate compound with the molecular formula C6H9NO6. It is a derivative of isosorbide, which is itself derived from sorbitol. Isosorbide 2-nitrate is known for its vasodilatory properties, making it useful in the treatment of cardiovascular conditions such as angina pectoris. The compound works by relaxing vascular smooth muscles, thereby improving blood flow and reducing the workload on the heart.
科学研究应用
Isosorbide 2-nitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrate esters.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving nitric oxide.
Medicine: Extensively studied for its therapeutic potential in treating cardiovascular diseases, particularly angina pectoris and heart failure.
Industry: Used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
作用机制
Target of Action
Isosorbide 2-nitrate, like other organic nitrates, primarily targets the vascular smooth muscle cells . The compound’s action on these cells plays a crucial role in its therapeutic effects.
Mode of Action
Isosorbide 2-nitrate is converted to the active nitric oxide (NO) within the body. This NO then activates an enzyme called guanylate cyclase . The activation of guanylate cyclase leads to an increase in the levels of cyclic guanosine 3’,5’-monophosphate (cGMP) within the cells . This cGMP then activates protein kinases, leading to a series of phosphorylation reactions that result in the dephosphorylation of myosin light chains of smooth muscle fibers .
Biochemical Pathways
The activation of guanylate cyclase and the subsequent increase in cGMP levels trigger a cascade of biochemical reactions. These reactions lead to the relaxation of vascular smooth muscle, particularly in peripheral arteries and veins . This relaxation and consequent dilation of blood vessels are the primary downstream effects of the biochemical pathways affected by isosorbide 2-nitrate.
Pharmacokinetics
Isosorbide 2-nitrate, after oral administration, undergoes hepatic first-pass extraction . This process can affect the bioavailability of the drug. The plasma concentrations of the drug can be prolonged by administering slow-release products . The substance disappears less rapidly from the plasma than does glyceryl trinitrate .
Result of Action
The primary result of isosorbide 2-nitrate’s action is the relaxation of vascular smooth muscle and consequent dilation of peripheral arteries and veins . This dilation, especially of the veins, promotes peripheral pooling of blood and decreases venous return to the heart, thereby reducing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure (preload) . This action is beneficial in conditions like angina pectoris, where it helps improve blood flow and oxygen supply to the heart.
生化分析
Biochemical Properties
Isosorbide 2-nitrate interacts with various enzymes and proteins in the body. It is metabolized by enzymes such as glutathione S-transferase and cytochrome P-450 . The metabolization of isosorbide 2-nitrate leads to the release of nitric oxide (NO), which stimulates soluble guanylate cyclase . This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key secondary messenger in cells .
Cellular Effects
Isosorbide 2-nitrate influences cell function by modulating various cellular processes. The increase in cGMP levels, resulting from the action of isosorbide 2-nitrate, leads to the activation of protein kinases. These kinases then cause a series of phosphorylation reactions, leading to the dephosphorylation of myosin light chains of smooth muscle fibers . This process results in the relaxation of vascular smooth muscles, thereby causing vasodilation .
Molecular Mechanism
The molecular mechanism of action of isosorbide 2-nitrate involves its conversion to nitric oxide (NO), which activates guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibers .
Temporal Effects in Laboratory Settings
It is known that the vasodilatory effects of isosorbide 2-nitrate are consistent and reproducible
Metabolic Pathways
Isosorbide 2-nitrate is involved in the nitric oxide-cGMP pathway . It is metabolized by enzymes such as glutathione S-transferase and cytochrome P-450 to release nitric oxide (NO) . NO then stimulates soluble guanylate cyclase, leading to an increase in cGMP levels .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of isosorbide 2-nitrate involves several steps:
Dehydration of Sorbitol: Sorbitol is dehydrated to form isosorbide.
Esterification: Isosorbide is then esterified with a carboxylic acid anhydride in the presence of a metal salt to form isosorbide-5-acylate.
Nitration: The isosorbide-5-acylate is esterified with nitric acid to form isosorbide-5-acylate-2-nitrate.
Industrial Production Methods: Industrial production of isosorbide 2-nitrate follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and product quality.
Types of Reactions:
Oxidation: Isosorbide 2-nitrate can undergo oxidation reactions, often leading to the formation of nitric oxide, which is a key mediator in its vasodilatory effects.
Reduction: The compound can be reduced to form isosorbide and other related derivatives.
Substitution: Isosorbide 2-nitrate can participate in substitution reactions, where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Isosorbide and related alcohols.
Substitution: Various substituted isosorbide derivatives depending on the nucleophile used.
相似化合物的比较
- Nitroglycerin
- Isosorbide dinitrate
- Isosorbide 5-mononitrate
- Pentaerythritol tetranitrate
- Erythrityl tetranitrate
属性
IUPAC Name |
[(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXYYJSYQOXTPL-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873331 | |
| Record name | Isosorbide-2-mononitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16106-20-0 | |
| Record name | Isosorbide 2-mononitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16106-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isosorbide-2-mononitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isosorbide-2-mononitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4:3,6-dianhydro-D-glucitol 2-nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOSORBIDE 2-NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21BMF8FI0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isosorbide 2-nitrate exert its therapeutic effect?
A1: Isosorbide 2-nitrate (IS-2-N), a metabolite of Isosorbide dinitrate (ISDN), is an organic nitrate known to activate guanylate cyclase. [] This activation leads to increased cyclic guanosine monophosphate (cGMP) levels, ultimately causing smooth muscle relaxation and vasodilation. While the exact mechanism of guanylate cyclase activation by organic nitrates is still under investigation, it is suggested that the release of nitric oxide (NO) free radicals might play a key role. []
Q2: What is the relationship between the number of nitrate groups in an organic nitrate and its potency in activating guanylate cyclase?
A2: Research suggests a strong correlation between the number of nitrate ester groups present in an organic nitrate molecule and its potency in activating guanylate cyclase. [] Compounds with more nitrate groups tend to exhibit higher potency. For instance, Erythrityl tetranitrate (ETN) with four nitrate groups is more potent than Glyceryl trinitrate (GTN) with three, which is in turn more potent than Isosorbide dinitrate (ISDN) with two nitrate groups. []
Q3: How does the potency of Isosorbide 2-nitrate compare to its stereoisomer, Isosorbide 5-nitrate, in activating guanylate cyclase?
A3: Interestingly, despite being stereoisomers, Isosorbide 2-nitrate (IS-2-N) demonstrates higher potency in activating guanylate cyclase compared to Isosorbide 5-nitrate (IS-5-N). [] This difference highlights that while the number of nitrate groups is a major factor, steric factors also influence the interaction of these compounds with guanylate cyclase. []
Q4: What are the typical analytical methods used to quantify Isosorbide 2-nitrate and its related compounds in biological samples?
A4: High-Performance Liquid Chromatography (HPLC) is a widely employed technique for quantifying Isosorbide 2-nitrate, Isosorbide 5-nitrate, and Isosorbide dinitrate in plasma samples. [, , , ] This method allows for the separation and detection of these compounds, enabling researchers to study their pharmacokinetic profiles.
Q5: How does the route of administration affect the pharmacokinetics of Isosorbide dinitrate and its metabolites?
A5: The route of administration significantly influences the pharmacokinetics of ISDN and its metabolites. Oral administration of ISDN is associated with extensive first-pass metabolism, leading to lower systemic availability. [] In contrast, transdermal administration via a spray formulation results in sustained plasma concentrations of ISDN and its metabolites, bypassing the first-pass effect. []
Q6: Has the accumulation of Isosorbide dinitrate and its metabolites been observed with repeated dosing?
A6: Yes, studies have reported accumulation of ISDN, IS-2-N, and IS-5-N in plasma after repeated oral administration of sustained-release ISDN formulations. [] The extent of accumulation can vary depending on the formulation and dosing regimen used.
Q7: Are there concerns about the quality of Isosorbide dinitrate tablets available in the market?
A7: While a large-scale quality assessment of Isosorbide dinitrate tablets in China indicated that the overall quality was acceptable, the study identified the presence of unknown impurities in some samples. [] This finding highlights the need for continuous improvement in manufacturing processes to ensure the consistent quality and safety of these medications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


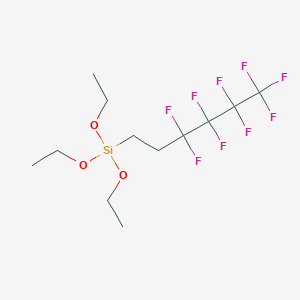
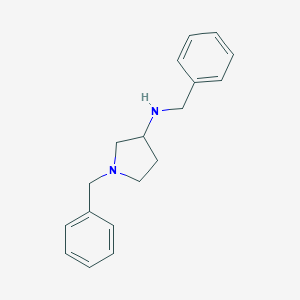

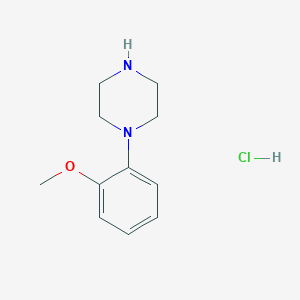
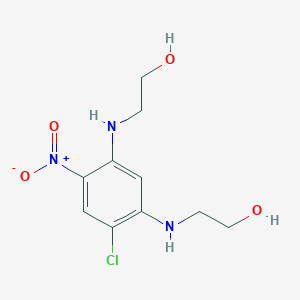

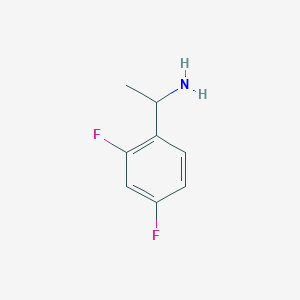
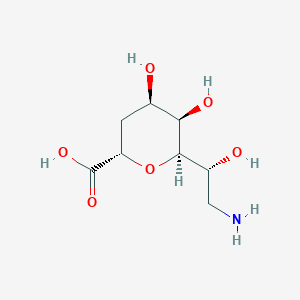
![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)
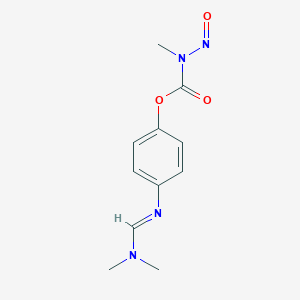
![[(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate](/img/structure/B26578.png)
